sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione
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Overview
Description
NP-1815-PX (sodium) is a potent and selective antagonist of the P2X4 receptor, a type of purinergic receptor activated by extracellular adenosine triphosphate. This compound has shown significant potential in alleviating chronic pain and inflammation by targeting the P2X4 receptor, which is implicated in various pathological conditions such as neuropathic pain, asthma, and inflammatory bowel diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NP-1815-PX (sodium) involves multiple steps, starting with the formation of the core naphtho[1,2-b][1,4]diazepine structure. The key steps include:
Formation of the naphtho[1,2-b][1,4]diazepine core: This is achieved through a series of cyclization reactions.
Introduction of the oxadiazole moiety: This involves the reaction of the naphtho[1,2-b][1,4]diazepine intermediate with appropriate reagents to form the oxadiazole ring.
Final functionalization: The compound is then functionalized to introduce the sodium salt form, enhancing its solubility and bioavailability.
Industrial Production Methods: Industrial production of NP-1815-PX (sodium) follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification processes: Including crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: NP-1815-PX (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NP-1815-PX (sodium), each with potential unique biological activities .
Scientific Research Applications
NP-1815-PX (sodium) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the P2X4 receptor and its role in various chemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for chronic pain, asthma, and inflammatory bowel diseases.
Industry: Potential applications in the development of new drugs targeting the P2X4 receptor .
Mechanism of Action
NP-1815-PX (sodium) exerts its effects by selectively antagonizing the P2X4 receptor. This receptor is an ionotropic adenosine triphosphate receptor widely expressed in central and peripheral nerves. By blocking the P2X4 receptor, NP-1815-PX (sodium) inhibits the downstream signaling pathways involved in pain and inflammation. This includes the inhibition of the NLRP3 inflammasome signaling pathway, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
NC-2600: Another selective P2X4 receptor antagonist with similar anti-inflammatory and analgesic properties.
PSB-12054: A noncompetitive antagonist of the P2X4 receptor.
PSB-12062: Another noncompetitive antagonist of the P2X4 receptor .
Uniqueness of NP-1815-PX (Sodium): NP-1815-PX (sodium) stands out due to its high potency and selectivity for the P2X4 receptor. It has demonstrated significant efficacy in preclinical models of chronic pain and inflammation without affecting acute nociceptive pain and motor function. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H13N4NaO3S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI |
InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1 |
InChI Key |
MIBCQKIVVIBTLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NOC(=S)[N-]5.[Na+] |
Origin of Product |
United States |
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